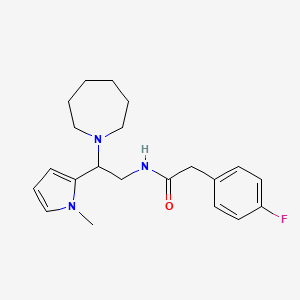
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogues has been explored in depth, demonstrating a process that involves variations in N-acyl, N-alkyl, and amino functions to optimize biological activity as opioid kappa agonists. This includes racemic or chiral amino acids to introduce different alkyl and aryl substituents at specific positions of the ethyl linking moiety, leading to a series of potent compounds (Barlow et al., 1991).
Molecular Structure Analysis
The molecular structure and docking analysis of similar compounds have been conducted to evaluate their anticancer activity, providing insight into the structural requirements for biological efficacy. These analyses, including crystallography and spectroscopic techniques, help in understanding the interaction of these compounds with biological targets (Sharma et al., 2018).
Chemical Reactions and Properties
Research on N-halogeno compounds, specifically perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], illustrates the chemical reactivity and potential applications of such compounds in electrophilic fluorination, showcasing their versatility in synthetic chemistry (Banks et al., 1996).
Physical Properties Analysis
While specific data on the physical properties of the exact compound were not found, closely related research emphasizes the importance of crystalline forms, solubility, and stability in determining the pharmaceutical applications of similar compounds (Norman, 2013).
Chemical Properties Analysis
The chemical properties of related compounds, including their synthesis, functional group transformations, and interactions with biological receptors, highlight the intricate balance between structural modifications and biological activity. This is particularly evident in the development of compounds with specific receptor selectivity and therapeutic potential (Watanuki et al., 2012).
科学的研究の応用
Comparative Metabolism of Chloroacetamide Herbicides
This study examines the metabolism of various chloroacetamide herbicides in human and rat liver microsomes. While it focuses on herbicides like acetochlor, it provides insights into the metabolic pathways involving compounds with acetamide groups, which could be relevant to understanding the metabolism of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide (Coleman et al., 2000).
Chemosensors for Zn2+ Monitoring
This research presents a chemosensor capable of detecting Zn2+ concentrations in living cells and aqueous solutions. While the focus is on a different compound, the principles of fluorescence enhancement and detection limits might be applicable to studies involving N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide, particularly in the context of biological sensing or imaging (Park et al., 2015).
Kappa-Opioid Agonists Development
This paper discusses the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. Although the compound is not directly related, the methodologies and evaluations could offer insights into the potential pharmacological applications of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide in developing new therapeutic agents (Barlow et al., 1991).
Antiallergic Agents Research
This study introduces N-(pyridin-4-yl)-(indol-3-yl)acetamides as novel antiallergic compounds. The exploration of structure-activity relationships and the potency of these compounds in inhibiting histamine release could be relevant when considering the therapeutic potential of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide in allergy treatment or immunomodulation contexts (Menciu et al., 1999).
Safety And Hazards
This would involve studying the toxicity of the compound, its handling and storage conditions, and the precautions to be taken while working with it.
将来の方向性
This would involve discussing potential future research directions or applications of the compound based on its properties and activities.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O/c1-24-12-6-7-19(24)20(25-13-4-2-3-5-14-25)16-23-21(26)15-17-8-10-18(22)11-9-17/h6-12,20H,2-5,13-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBIFJAGQZWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2488955.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488959.png)
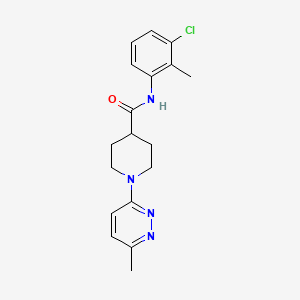
![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
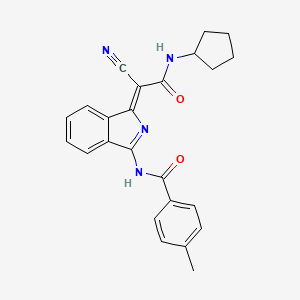
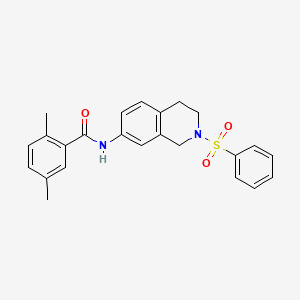
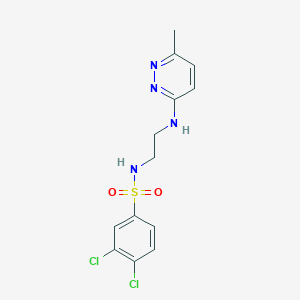

![Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate](/img/structure/B2488970.png)
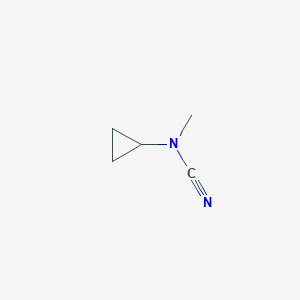
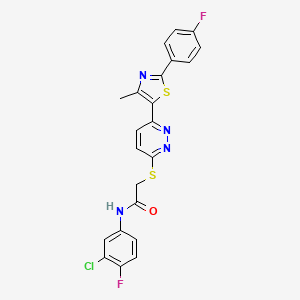
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)
![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)